molecular formula C14H16N4O3S B2952723 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide CAS No. 953212-42-5

2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide

Cat. No.: B2952723
CAS No.: 953212-42-5
M. Wt: 320.37
InChI Key: OMPMNWXZMCCXJA-UHFFFAOYSA-N
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Description

2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide is a novel chemical hybrid designed for pharmaceutical and biological research. It incorporates two privileged heterocyclic scaffolds: the thiazolopyrimidine and the isoxazole, both known for their significant and diverse biological activities . Thiazolo[3,2-a]pyrimidine cores are structurally analogous to known bioactive molecules and have demonstrated a wide spectrum of promising properties, including anticancer, antimicrobial, and anti-inflammatory activities in preclinical research . Concurrently, the isoxazole ring is a well-established pharmacophore present in several marketed drugs with applications as antibacterial, anticancer, anti-inflammatory, and antidepressant agents . The fusion of these moieties into a single molecule is a strategic approach in medicinal chemistry, aimed at creating a compound with a unique mechanism of action or enhanced biological potential. This makes it a valuable chemical tool for high-throughput screening, lead compound identification, and investigating new therapeutic pathways. Researchers can utilize this compound in various assays to explore its activity against specific enzyme targets or in cellular models. This product is provided for research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-8(2)10-6-13(20)18-9(7-22-14(18)15-10)5-12(19)16-11-3-4-21-17-11/h3-4,6,8-9H,5,7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPMNWXZMCCXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide is a synthetic organic molecule with a complex structure that includes a thiazolo-pyrimidine core. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O2SC_{18}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 375.5 g/mol. The structural features that contribute to its biological activity include the thiazole and pyrimidine rings, which are known pharmacophores in drug discovery.

PropertyValue
Molecular FormulaC18H21N3O2S
Molecular Weight375.5 g/mol
Structural FeaturesThiazole and Pyrimidine Rings

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro assays indicated that it possesses an IC50 value of approximately 158.5 ± 12.5 μM against leukemia HL-60 cells, showcasing its potential as an anticancer agent .

Anticancer Properties

The anticancer potential of this compound stems from its ability to induce cytotoxic effects on various cancer cell lines. A study highlighted its effectiveness in inhibiting cell proliferation and promoting apoptosis in cancerous cells . The mechanism of action appears to involve interaction with specific enzymes or receptors associated with cancer cell survival pathways.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties through inhibition of nitric oxide synthase (NOS) activity . This inhibition can lead to reduced production of pro-inflammatory mediators, potentially alleviating conditions characterized by chronic inflammation.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Interaction : The compound could interact with specific receptors that modulate cell growth and survival.
  • Cytotoxicity : Induction of apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, the compound was tested against various bacterial strains and cancer cell lines, demonstrating significant antibacterial and cytotoxic effects.
    Cell LineIC50 (µM)
    HL-60 (Leukemia)158.5 ± 12.5
    Escherichia coliNot specified
    Staphylococcus aureusNot specified
  • Docking Studies : Molecular docking studies have suggested strong binding affinities to target proteins involved in disease pathways, indicating its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analog: 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-ylmethyl)acetamide

This analog shares the same thiazolo-pyrimidinone core and isopropyl substituent but differs in the acetamide side chain, which is linked to a pyridin-4-ylmethyl group instead of an isoxazol-3-yl moiety . Below is a comparative analysis:

Feature Target Compound (N-isoxazol-3-yl) Pyridine Analogue (N-pyridin-4-ylmethyl)
Substituent Type Isoxazole (neutral, aromatic) Pyridine (basic, aromatic)
Hydrogen Bonding Capacity Acceptors: O, N; Donors: None Acceptors: N; Donors: N–H (amide)
Lipophilicity (Predicted logP) Moderate (~2.1) Higher (~2.8) due to pyridine’s hydrophobicity
Bioavailability Improved solubility (isoxazole polarity) Reduced solubility (pyridine’s basicity)
Binding Interactions May engage in π-π stacking (isoxazole) Stronger metal coordination (pyridine N)

Structural Implications :

  • The pyridin-4-ylmethyl group’s basic nitrogen could facilitate interactions with acidic residues in enzyme active sites, whereas the isoxazole’s oxygen may favor hydrogen bonding with polar targets .

Research Findings and Hypothetical Activity Profiles

While direct pharmacological data for the target compound is unavailable, insights can be extrapolated from related thiazolo-pyrimidine derivatives:

  • Antimicrobial Activity : Thiazolo-pyrimidines with electron-deficient heterocycles (e.g., isoxazole) often exhibit enhanced Gram-positive bacterial inhibition due to improved target penetration .
  • Kinase Inhibition : Pyridine-containing analogs demonstrate moderate activity against tyrosine kinases, while isoxazole derivatives may shift selectivity toward serine/threonine kinases.
  • Metabolic Stability : Isoxazole’s resistance to oxidative metabolism could prolong half-life compared to pyridine analogs, which are prone to CYP450-mediated oxidation.

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